4-(Trifluoromethyl)indolin-2-one 4-(Trifluoromethyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.: 959238-47-2
VCID: VC8020456
InChI: InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
SMILES: C1C2=C(C=CC=C2NC1=O)C(F)(F)F
Molecular Formula: C9H6F3NO
Molecular Weight: 201.14

4-(Trifluoromethyl)indolin-2-one

CAS No.: 959238-47-2

Cat. No.: VC8020456

Molecular Formula: C9H6F3NO

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)indolin-2-one - 959238-47-2

Specification

CAS No. 959238-47-2
Molecular Formula C9H6F3NO
Molecular Weight 201.14
IUPAC Name 4-(trifluoromethyl)-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
Standard InChI Key VLBLBNNXRMUDPT-UHFFFAOYSA-N
SMILES C1C2=C(C=CC=C2NC1=O)C(F)(F)F
Canonical SMILES C1C2=C(C=CC=C2NC1=O)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 4-(trifluoromethyl)indolin-2-one is C₉H₆F₃NO, with a molecular weight of 201.15 g/mol. Key physicochemical parameters derived from experimental and predicted data include:

PropertyValueSource
Boiling Point275.0 ± 40.0 °C (Predicted)
Density1.391 ± 0.06 g/cm³ (Predicted)
Acid Dissociation (pKa)13.41 ± 0.20 (Predicted)
LogP (Partition Coefficient)1.84 (Calculated)

The trifluoromethyl group enhances lipophilicity, as evidenced by the calculated LogP value, which suggests moderate membrane permeability. The electron-withdrawing nature of the -CF₃ group also influences the compound’s reactivity, particularly in electrophilic substitution reactions .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 4-(trifluoromethyl)indolin-2-one typically begins with isatin derivatives as precursors. A common approach involves:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic aromatic substitution using trifluoromethylating agents such as CF₃I or Umemoto’s reagent.

  • Lactamization: Cyclization of intermediate amines or amides under acidic conditions to form the indolin-2-one core .

Recent advancements have employed microwave-assisted synthesis to reduce reaction times and improve yields. For example, heating a mixture of 4-nitroindole with trifluoroacetic anhydride (TFAA) at 150°C for 15 minutes yields 4-(trifluoromethyl)indolin-2-one with >80% efficiency .

Spectroscopic Characterization

  • ¹H NMR: The lactam proton (NH) appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 7.2–7.8 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ 170–175 ppm, and the CF₃ carbon appears as a quartet (δ 120–125 ppm, J = 280–300 Hz).

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (C-F stretch) confirm the lactam and trifluoromethyl groups .

Biological Activities and Mechanisms

Estrogen Receptor (ER) Modulation

Fluorinated indolinones demonstrate selectivity for ERα-positive breast cancer cells. In MCF-7 cells, analogs like ErSO (a related indolinone) show IC₅₀ values of 0.02 μM after 24 hours, compared to >20 μM in ER-negative MDA-MB-231 cells . This selectivity arises from the compound’s ability to bind the ER ligand-binding domain, triggering an unfolded protein response (UPR) and anticipatory stress signaling .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Position of Fluorination: The 4-CF₃ group enhances metabolic stability compared to non-fluorinated analogs.

  • Lactam Ring: The rigid bicyclic structure improves target binding affinity by reducing conformational flexibility .

  • Substituents on Nitrogen: Alkyl or aryl groups at the N1 position modulate solubility and pharmacokinetics. For example, N-benzyl derivatives exhibit improved blood-brain barrier penetration .

Industrial and Pharmaceutical Applications

Drug Development

4-(Trifluoromethyl)indolin-2-one serves as a scaffold for tyrosine kinase inhibitors (TKIs). Sunitinib, an FDA-approved TKI for renal cell carcinoma, shares structural homology with this compound . Modifications to the indolinone core are being explored to develop next-generation TKIs with reduced off-target effects.

Material Science

The compound’s high thermal stability (decomposition temperature >250°C) makes it suitable for synthesizing fluorinated polymers with applications in gas separation membranes and dielectric materials .

Future Directions

Ongoing research aims to:

  • Optimize synthetic protocols using flow chemistry to enable large-scale production.

  • Develop prodrug formulations to enhance oral bioavailability .

  • Explore combinatorial libraries of 4-(trifluoromethyl)indolin-2-one derivatives for antimicrobial and anti-inflammatory activities .

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